molecular formula C16H34N2OS B14525217 N-Butyl-N'-{3-[(2-ethylhexyl)oxy]propyl}thiourea CAS No. 62551-99-9

N-Butyl-N'-{3-[(2-ethylhexyl)oxy]propyl}thiourea

Cat. No.: B14525217
CAS No.: 62551-99-9
M. Wt: 302.5 g/mol
InChI Key: PWVVBBYJRYBNAP-UHFFFAOYSA-N
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Description

N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea is a chemical compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, agriculture, and pharmaceuticals. This compound, in particular, has unique structural features that make it valuable for specific scientific and industrial applications.

Properties

CAS No.

62551-99-9

Molecular Formula

C16H34N2OS

Molecular Weight

302.5 g/mol

IUPAC Name

1-butyl-3-[3-(2-ethylhexoxy)propyl]thiourea

InChI

InChI=1S/C16H34N2OS/c1-4-7-10-15(6-3)14-19-13-9-12-18-16(20)17-11-8-5-2/h15H,4-14H2,1-3H3,(H2,17,18,20)

InChI Key

PWVVBBYJRYBNAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCNC(=S)NCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of N-butylamine with 3-[(2-ethylhexyl)oxy]propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-phenylthiourea
  • N-Butyl-N’-methylthiourea
  • N-Butyl-N’-ethylthiourea

Uniqueness

N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea is unique due to its long alkyl chain and ether linkage, which confer distinct physicochemical properties. These features enhance its solubility and reactivity compared to other thioureas.

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